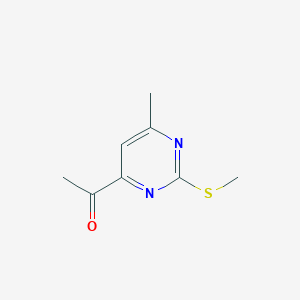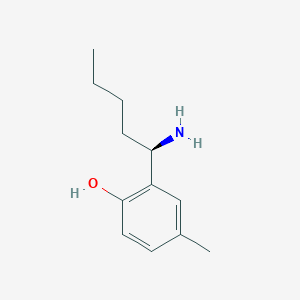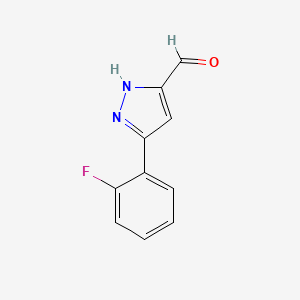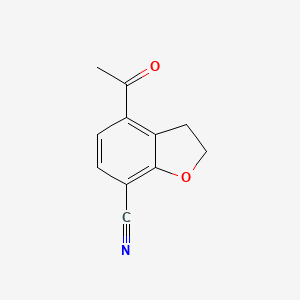
3-(Oxazol-4-yl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Oxazol-4-yl)pentanoic acid: is an organic compound featuring an oxazole ring attached to a pentanoic acid chain The oxazole ring is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 3-(Oxazol-4-yl)pentanoic acid typically begins with readily available starting materials such as 4-bromo-1-butanol and oxazole.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic substitution reaction. For example, 4-bromo-1-butanol can react with oxazole in the presence of a base like potassium carbonate to form 4-(oxazol-4-yl)butanol.
Oxidation: The intermediate 4-(oxazol-4-yl)butanol is then oxidized to 3-(oxazol-4-yl)butanoic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Chain Extension: Finally, the butanoic acid chain is extended to a pentanoic acid chain through a series of reactions, such as the use of Grignard reagents or other carbon chain elongation methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques like crystallization or chromatography to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 3-(Oxazol-4-yl)pentanoic acid can undergo oxidation reactions, where the carboxylic acid group is converted to other functional groups such as aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The oxazole ring can participate in substitution reactions, where various substituents can be introduced at different positions on the ring.
Condensation: The carboxylic acid group can react with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Potassium carbonate, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Alcohols.
Substitution: Various substituted oxazole derivatives.
Condensation: Amides, esters.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(Oxazol-4-yl)pentanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may serve as probes or inhibitors in biochemical assays.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism by which 3-(Oxazol-4-yl)pentanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The oxazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Oxazol-4-yl)butanoic acid: Similar structure but with a shorter carbon chain.
4-(Oxazol-4-yl)butanoic acid: The oxazole ring is attached at a different position.
3-(Thiazol-4-yl)pentanoic acid: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
3-(Oxazol-4-yl)pentanoic acid is unique due to its specific combination of the oxazole ring and pentanoic acid chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not fulfill as effectively.
Propriétés
Formule moléculaire |
C8H11NO3 |
|---|---|
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
3-(1,3-oxazol-4-yl)pentanoic acid |
InChI |
InChI=1S/C8H11NO3/c1-2-6(3-8(10)11)7-4-12-5-9-7/h4-6H,2-3H2,1H3,(H,10,11) |
Clé InChI |
SIORWALDENSEPP-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC(=O)O)C1=COC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



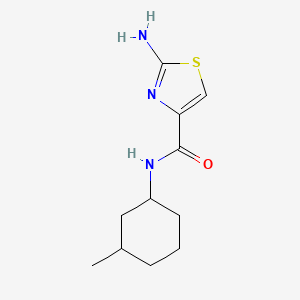
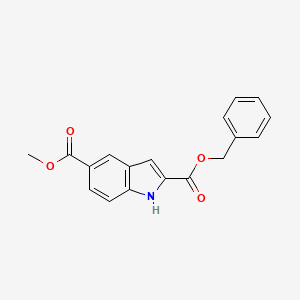
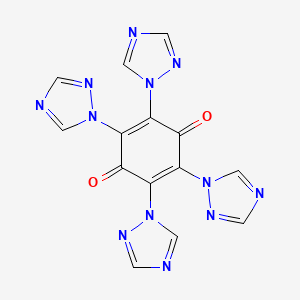
![6-Bromo-5-iodothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12962758.png)
![(5AS,9aR)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine](/img/structure/B12962766.png)
